2-Ethyl-3-nitropyridine

Beschreibung

Significance of Pyridine (B92270) Scaffolds in Contemporary Organic Chemistry

Pyridine (C5H5N), an aromatic heterocyclic compound, is a cornerstone of modern organic chemistry. nih.gov Its structure, an isostere of benzene (B151609) with one CH group replaced by a nitrogen atom, imparts unique chemical properties that make it a "privileged scaffold" in drug design and materials science. mdpi.comresearchgate.net The nitrogen atom in the pyridine ring influences the molecule's basicity, solubility, and ability to form hydrogen bonds, all of which are critical for pharmacological activity. nih.govmdpi.com

The versatility of the pyridine ring allows for its functionalization at various positions, leading to a vast library of derivatives with diverse applications. nih.gov Pyridine and its derivatives are integral components in numerous pharmaceuticals, agrochemicals, and functional materials. nih.govscispace.com Their importance is underscored by the fact that a significant percentage of FDA-approved nitrogen-heterocyclic drugs contain a pyridine moiety. mdpi.com The ability to readily modify the pyridine core makes it an attractive starting point for the synthesis of complex molecules with tailored properties. nih.gov

Contextualization of Nitropyridines within Heterocyclic Chemistry

Within the extensive family of pyridine derivatives, nitropyridines represent a particularly important and versatile class of compounds. mdpi.comnih.gov The introduction of a nitro group (–NO2) onto the pyridine ring significantly alters its electronic properties, enhancing its reactivity and opening up new synthetic possibilities. ntnu.no The strong electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to nucleophilic aromatic substitution, a key reaction in the synthesis of more complex heterocyclic systems. mdpi.com

Nitropyridines serve as crucial intermediates in the synthesis of a wide range of biologically active molecules. mdpi.comnih.gov The nitro group can be readily transformed into other functional groups, such as amino groups, which are precursors for the construction of fused heterocyclic systems with diverse pharmacological activities. mdpi.com Although historically considered an underexplored class of compounds, recent advancements in synthetic methodologies have made a wide array of substituted nitropyridines more accessible, spurring further investigation into their chemical and biological properties. mdpi.comntnu.no

Research Trajectories for 2-Ethyl-3-nitropyridine

The specific compound, this compound, emerges as a molecule of interest at the intersection of pyridine and nitropyridine chemistry. Its structure, featuring both an ethyl group and a nitro group on the pyridine ring, presents unique opportunities for research. The ethyl group at the 2-position and the nitro group at the 3-position influence the molecule's steric and electronic properties, which in turn dictate its reactivity and potential applications.

Current research on this compound and related structures is focused on several key areas:

Synthetic Methodology: Developing efficient and regioselective methods for the synthesis of this compound and its derivatives is a primary research goal. This includes exploring novel ring-transformation reactions and optimizing existing nitration and substitution protocols. sci-hub.sentnu.no

Reaction Chemistry: Investigating the reactivity of this compound, particularly the influence of the ethyl and nitro substituents on nucleophilic aromatic substitution and other functional group transformations, is crucial for its application as a synthetic building block. mdpi.com

Medicinal Chemistry: As with many nitropyridine derivatives, there is significant interest in exploring the potential of this compound as a precursor for the synthesis of novel bioactive compounds. mdpi.com The core structure could be elaborated to target a variety of biological pathways.

Materials Science: The electronic properties imparted by the nitro group suggest potential applications in the development of new materials, although this area remains less explored for this specific compound.

The following table provides a summary of key identifiers for this compound:

| Identifier | Value |

| CAS Number | 1346534-62-0 fluorochem.co.ukchemicalbook.comlookchem.com |

| Molecular Formula | C7H8N2O2 chemsrc.com |

| Molecular Weight | 152.151 g/mol chemsrc.com |

| Canonical SMILES | CCC1=NC=CC=C1N+[O-] fluorochem.co.uk |

| InChI | InChI=1S/C7H8N2O2/c1-2-7-8-5-3-4-6(7)9(10)11/h3-5H,2H2,1H3 fluorochem.co.uk |

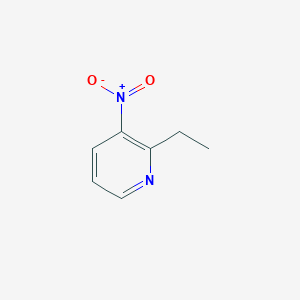

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-2-6-7(9(10)11)4-3-5-8-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEDTXYNYNFZTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations of 2 Ethyl 3 Nitropyridine

Targeted Synthesis of 2-Ethyl-3-nitropyridine Derivatives

The construction of the this compound scaffold can be achieved through two primary retrosynthetic disconnections: nitration of a pre-existing ethylpyridine or ethylation of a nitropyridine core. Each approach presents distinct challenges and advantages regarding regioselectivity and reaction conditions.

Direct nitration of pyridine (B92270) itself is a notoriously challenging transformation. The pyridine nitrogen deactivates the ring towards electrophilic aromatic substitution, making it less reactive than benzene (B151609). pearson.com Furthermore, under the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the nitrogen atom is protonated, forming the pyridinium (B92312) ion. This further deactivates the ring and directs incoming electrophiles to the meta-position (C-3).

Applying this to 2-ethylpyridine, the ethyl group, being an activating, ortho-, para-director, competes with the ring nitrogen's deactivating and meta-directing influence. This competition can lead to poor regioselectivity and low yields of the desired this compound isomer. Moreover, the harsh, oxidative conditions of classical nitration can lead to unwanted side reactions, including oxidation of the ethyl side chain.

Milder, more sophisticated nitrating systems have been developed to overcome these limitations. Reagents like dinitrogen pentoxide (N₂O₅) can nitrate (B79036) pyridines under less aggressive conditions, often proceeding through a different mechanism involving initial N-nitration, which can improve yields and selectivity for 3-nitro products. ntnu.nonih.gov

A more controlled and widely used strategy involves introducing an ethyl group onto a pre-functionalized nitropyridine ring. This approach leverages the strong electron-withdrawing nature of the nitro group, which activates the pyridine ring for nucleophilic attack.

One effective method starts with a 2-halo-3-nitropyridine, typically 2-chloro-3-nitropyridine (B167233). The chlorine atom is activated towards nucleophilic aromatic substitution (SₙAr) by the adjacent nitro group. A two-step sequence involving reaction with a malonic ester anion, followed by hydrolysis and decarboxylation, can successfully introduce a methyl group at the 2-position. researchgate.net This can be adapted for an ethyl group by using an appropriately substituted malonic ester.

A more direct method for C-H functionalization is the Vicarious Nucleophilic Substitution (VNS) reaction. nih.gov This powerful technique allows for the direct alkylation of electron-deficient aromatic rings like 3-nitropyridine (B142982). By using a carbanion precursor that contains a leaving group on the nucleophilic carbon (e.g., ethyl phenyl sulfone), an ethyl group can be introduced ortho- or para- to the nitro group. For 3-nitropyridine, this reaction selectively yields 4-ethyl-3-nitropyridine and this compound. nih.govresearchgate.net

Table 1: Selected Examples of 3-Nitropyridine Alkylation via Vicarious Nucleophilic Substitution

| Starting Material | Alkylating Agent | Base | Product(s) | Yield (%) | Reference |

| 3-Nitropyridine | Methyl phenyl sulfone | KHMDS | 4-Methyl-3-nitropyridine & 2-Methyl-3-nitropyridine | 72 | researchgate.net |

| 3-Nitropyridine | Ethyl phenyl sulfone | KHMDS | 4-Ethyl-3-nitropyridine & this compound | 71 | researchgate.net |

| 3-Nitropyridine | Isopropyl phenyl sulfone | KHMDS | Reaction failed, adduct isolated | 43 (adduct) | nih.gov |

| 5-Bromo-3-nitropyridine | Methyl phenyl sulfone | KHMDS | 5-Bromo-4-methyl-3-nitropyridine | 85 | researchgate.net |

Understanding the underlying mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes. The formation of this compound is governed by complex electronic and steric interactions, which are elucidated through the study of VNS, sigmatropic shifts, and cyclization reactions.

The VNS reaction provides a direct route for the C-H alkylation of nitropyridines. scispace.com The mechanism proceeds in two key steps:

Nucleophilic Addition: A carbanion, stabilized by an adjacent electron-withdrawing group that can also function as a leaving group (e.g., a sulfonyl group), is generated by a strong base. This carbanion adds to an electron-deficient position on the nitropyridine ring, typically ortho or para to the nitro group, forming a negatively charged σ-complex known as a Meisenheimer-type adduct. nih.gov

β-Elimination: A second molecule of base abstracts a proton from the ring carbon where the addition occurred. This initiates the elimination of the leaving group (e.g., PhSO₂H), restoring the aromaticity of the pyridine ring and resulting in the formally substituted product. nih.govacs.org

The regioselectivity (ortho- vs. para-alkylation) is dictated by a combination of electronic effects and steric hindrance. For 3-nitropyridine, attack is favored at the C-2 and C-4 positions. However, the reaction is sensitive to steric bulk; while primary alkyl groups like ethyl are readily introduced, the reaction with secondary carbanions (e.g., from isopropyl phenyl sulfone) fails due to steric hindrance during the elimination step, which requires a planar transition state. nih.govresearchgate.net

The nitration of pyridine with dinitrogen pentoxide (N₂O₅) does not proceed via a direct electrophilic attack on the ring. Instead, it follows a more intricate pathway involving a sigmatropic rearrangement. scispace.comrsc.orgrsc.org

The proposed mechanism is as follows:

N-Nitration: Pyridine reacts with N₂O₅ to form an N-nitropyridinium species. ntnu.no

Nucleophilic Addition: In the presence of a nucleophile such as sodium bisulfite, the nucleophile attacks the N-nitropyridinium ion at the 2- or 4-position, forming a dihydropyridine (B1217469) intermediate (e.g., N-nitro-1,2-dihydropyridine-2-sulfonic acid). ntnu.norsc.org

rsc.orgmdpi.com Sigmatropic Shift: The crucial step is the intramolecular migration of the nitro group from the nitrogen atom to the C-3 position of the ring. This concerted, pericyclic reaction is classified as a rsc.orgmdpi.com sigmatropic shift. ntnu.norsc.orgntnu.no This pathway is supported by kinetic studies and is favored over a mechanism involving the dissociation and recombination of a nitronium ion. rsc.org

Aromatization: Subsequent elimination of the sulfonate group(s) restores the aromatic pyridine ring, now bearing a nitro group at the 3-position. ntnu.no

This mechanism explains the high regioselectivity for 3-nitration observed with this method, even for substituted pyridines.

The 2-alkyl-3-nitropyridine framework can serve as a precursor for the synthesis of fused heterocyclic systems through base-promoted cyclization reactions. These transformations often involve intramolecular nucleophilic attack, where a nucleophile generated on the C-2 substituent attacks a position on the pyridine ring, frequently leading to the displacement of the nitro group.

One prominent example is the synthesis of isoxazolo[4,5-b]pyridines. Starting from 2-chloro-3-nitropyridines, functionalization at the 2-position can introduce a side chain containing an acidic proton. nih.govbeilstein-journals.org Upon treatment with a base like potassium carbonate (K₂CO₃), a carbanion is formed, which then acts as an intramolecular nucleophile. This nucleophile attacks the C-3 position, displacing the nitro group in an intramolecular SₙAr reaction to form the fused isoxazole (B147169) ring. nih.govbeilstein-journals.org

Another type of cyclization is the Cadogan reductive cyclization. While not strictly base-promoted, it involves the transformation of 2-aryl-3-nitropyridines into fused δ-carbolines using a phosphine (B1218219) reagent, which acts as a reductant. grafiati.com This reaction proceeds by deoxygenation of the nitro group to a reactive nitrene intermediate, which then undergoes intramolecular electrophilic attack on the adjacent aryl ring to form the new heterocyclic system.

Table 2: Examples of Cyclization Reactions of 3-Nitropyridine Derivatives

| Starting Material | Reagents | Product Type | Key Mechanistic Step | Reference |

| Ethyl 2-(2-chloro-3-nitropyridin-2-yl)-2-oxoacetate derivative | K₂CO₃, MeCN | Isoxazolo[4,5-b]pyridine | Intramolecular SₙAr (nitro group displacement) | nih.govbeilstein-journals.org |

| 2-Phenyl-3-nitro-5,6,7,8-tetrahydroquinoline | PPh₃, MoO₂Cl₂(DMF)₂ | Fused δ-Carboline | Reductive cyclization via nitrene intermediate | grafiati.com |

| 3-Hydroxy-2-nitropyridine | 2-Bromoalkanoic esters, then reduction | N-Hydroxy-pyridoxazinone | O-alkylation followed by reductive cyclization | nih.govmdpi.com |

Mechanistic Insights into Alkylation and Nitration Pathways

Complex Chemical Transformations of this compound

The strategic placement of the nitro and ethyl groups on the pyridine ring renders this compound a versatile substrate for a variety of complex chemical transformations. The electron-withdrawing nature of the nitro group significantly activates the pyridine ring towards nucleophilic attack, while also being susceptible to reduction. The ethyl group, in turn, can influence the regioselectivity of these reactions and can itself be a site for further functionalization.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring

The electron-deficient character of the pyridine ring in this compound, enhanced by the strongly deactivating nitro group, makes it an excellent candidate for nucleophilic aromatic substitution (SNAr) reactions. This class of reactions allows for the introduction of a wide range of functional groups onto the pyridine core. The position of substitution is generally directed by the activating nitro group to the positions ortho and para to it.

While direct halogen displacement from this compound itself is not the primary focus of available research, the principle of halogen displacement is a cornerstone of pyridine chemistry and is relevant to the synthesis of precursors and derivatives. In related nitropyridine systems, halogens are effective leaving groups in SNAr reactions. For instance, in 2-chloro-3-nitropyridine, the chlorine atom is readily displaced by various nucleophiles. mdpi.com The presence of the nitro group activates the halogen for substitution. stackexchange.com This principle extends to other halogenated nitropyridines, where fluoride (B91410), chloride, and bromide can be displaced. researchgate.netsavemyexams.com For example, 2-trifluoromethyl-3-nitropyridine can be converted to a fluorinated derivative through the attack of a fluoride ion. The reactivity of halogens in these systems makes them valuable intermediates for introducing further diversity into the this compound scaffold via subsequent displacement reactions.

This compound and its analogs readily react with carbon-based nucleophiles, such as malonate esters, in SNAr reactions. This provides a powerful method for forming new carbon-carbon bonds and introducing functionalized side chains. The reaction of 2-chloro-3-nitropyridine with diethyl malonate, for instance, proceeds efficiently in the presence of a base like sodium hydride to yield diethyl 2-(3-nitropyridin-2-yl)malonate. This intermediate can then be further transformed.

A similar reaction with 2-chloro-5-methyl-3-nitropyridine, an analog of this compound, involves the nucleophilic substitution of the chlorine atom by secondary amines. mdpi.com While malonation was reported to fail with 2-chloro-3-nitropyridine under certain conditions, yielding decomposition products, it was successful with the isomeric 2-chloro-5-nitropyridine. cdnsciencepub.com The success of these reactions is often dependent on the specific substrate and reaction conditions.

The vicarious nucleophilic substitution (VNS) of hydrogen offers another route for introducing carbon-based functional groups. In this type of reaction, a carbanion bearing a leaving group attacks the electron-deficient pyridine ring, leading to the substitution of a hydrogen atom. nih.govorganic-chemistry.org For example, electrophilic 3-nitropyridines react with alkyl phenyl sulfones to afford alkylated products. nih.govresearchgate.net

| Reactant | Carbon Nucleophile | Product | Reaction Type |

|---|---|---|---|

| 2-Chloro-3-nitropyridine | Diethyl malonate | Diethyl 2-(3-nitropyridin-2-yl)malonate | SNAr |

| 3-Nitropyridines | Alkyl phenyl sulfones | Alkylated 3-nitropyridines | VNS |

The activated pyridine ring of this compound and its derivatives is highly susceptible to attack by heteroatom nucleophiles. These reactions are crucial for the synthesis of a wide array of functionalized pyridines.

Amines: The reaction of halogenated 3-nitropyridines with amines is a common method for introducing amino functionalities. For example, 2-chloro-3,5-dinitropyridines react with thioamides, followed by reduction of the nitro group, to form various heterocyclic systems. mdpi.com In a related example, 3-bromo-4-nitropyridine (B1272033) reacts with amines, leading to nucleophilic substitution products. clockss.org The reaction of 2-chloro-3-nitropyridine with o-toluidine (B26562) proceeds upon heating to yield (3-Nitropyridyl-2)-o-toluidine. cdnsciencepub.com

Thiolates: Thiolates are excellent nucleophiles for the displacement of leaving groups on the nitropyridine ring. Research has shown that 2-methyl- and 2-arylvinyl-3-nitropyridines react with thiols, resulting in the selective substitution of the 3-nitro group. nih.govsciforum.net This indicates that the nitro group itself can act as a leaving group in the presence of strong sulfur nucleophiles. A novel Cu(I) cluster has been synthesized by reacting CuI with 2,2′-dithiobis(5-nitropyridine), where the ligand breaks into the 5-nitropyridine-2-thiolate moiety that coordinates to the copper center. acs.org

Alkoxides: The reaction of halogenated nitropyridines with alkoxides provides access to alkoxy-substituted pyridines. For instance, the methylation of 2-hydroxy-3-nitropyridine (B160883) can yield 2-methoxy-3-nitropyridine. cdnsciencepub.com While direct reaction of this compound with alkoxides might be less straightforward, the displacement of a pre-installed halogen at a suitable position by an alkoxide is a viable synthetic strategy.

| Reactant | Heteroatom Nucleophile | Product Type | Reference |

|---|---|---|---|

| 2-Chloro-3-nitropyridine | o-Toluidine (Amine) | Amino-substituted pyridine | cdnsciencepub.com |

| 2-Methyl-3-nitropyridine | Thiols | Thioether-substituted pyridine | nih.gov |

| 2-Hydroxy-3-nitropyridine | Methylating agent (forms methoxide (B1231860) in situ) | Alkoxy-substituted pyridine | cdnsciencepub.com |

Reduction and Oxidation Reactions of the Nitro Group

The nitro group of this compound is a key functional handle that can be readily transformed, most notably through reduction to an amino group. This transformation is a pivotal step in the synthesis of many biologically active molecules.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of the nitro group in nitropyridine derivatives to the corresponding amine. ambeed.com This reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C) or platinum, under a hydrogen atmosphere. patsnap.comnih.gov The reduction of 2-amino-4,6-dimethyl-3-nitropyridine to 2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine is achieved through catalytic hydrogenation in propionic acid. researchgate.netchimia.ch

A continuous hydrogenation method for 2-nitropyridine (B88261) derivatives has been developed, offering advantages such as reduced risk of catalyst spontaneous combustion and the ability to recycle the catalyst. patsnap.com This method involves dissolving the nitropyridine derivative in a solvent, mixing it with hydrogen, and passing the mixture through a fixed-bed reactor containing a catalyst like 5% Pt/C. patsnap.com The reduction of the nitro group is a crucial step in the synthesis of various bioactive compounds, including JAK2 inhibitors and MALT1 inhibitors. mdpi.com

| Starting Material | Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|

| 2-Nitropyridine derivative | 5% Pt/C | Ethyl acetate | 2-Aminopyridine derivative | patsnap.com |

| 2-Nitropyridine derivative | Pd/C | Not specified | Amino derivative | nih.gov |

| 2-Amino-4,6-dimethyl-3-nitropyridine | Not specified | Propionic acid | 2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine | researchgate.netchimia.ch |

Selective Reduction to Other Nitrogen-Containing Functional Groups

While the complete reduction of the nitro group to an amine is a common transformation, its selective reduction to other nitrogen-containing functional groups like hydroxylamines or nitroso compounds offers alternative synthetic pathways. The catalytic reduction of aromatic nitro compounds can lead to phenylhydroxylamines and their derivatives, which are valuable chemical intermediates. mdpi.com However, achieving high selectivity can be challenging as the reaction often favors the thermodynamically stable amine. mdpi.com The choice of catalyst and reaction conditions is crucial in directing the outcome. For instance, platinum nanoparticles stabilized with N-heterocyclic ligands have been used for the chemoselective reduction of functionalized nitroarenes using hydrogen gas, where sensitive functionalities are tolerated. rsc.org Specifically, the reduction of 3-nitropyridine has been achieved with high selectivity. rsc.org

The reduction of the nitro group in 2-substituted-3-nitropyridines is a key step in the synthesis of various fused heterocycles. For example, in the synthesis of imidazo[4,5-b]pyridines, the nitro group of a 2-amino-3-nitropyridine (B1266227) precursor is reduced in the presence of sodium dithionite (B78146) (Na₂S₂O₄). nih.gov Similarly, the reduction of the nitro group in 2-chloro-3-nitropyridine derivatives can be achieved using zinc dust and concentrated hydrochloric acid to yield the corresponding diamine. acs.org In some cases, selective reduction of one nitro group in a dinitropyridine compound is possible, such as the selective reduction of the 3-nitro group of 2-chloro-3,5-dinitropyridine (B146277) using ammonium (B1175870) sulfide. nih.gov

The following table summarizes various reagents used for the reduction of the nitro group in nitropyridine derivatives.

| Reagent | Substrate Example | Product Type | Reference |

| Sodium Dithionite (Na₂S₂O₄) | 2-Amino-3-nitropyridine derivatives | 2,3-Diaminopyridine (B105623) derivatives | nih.gov |

| Zinc (Zn) and Hydrochloric Acid (HCl) | N-substituted 2-chloro-3-nitropyridine | N-substituted pyridine-2,3-diamine | acs.org |

| Ammonium Sulfide ((NH₄)₂S) | 2-Chloro-3,5-dinitropyridine | 2-Chloro-5-nitro-3-aminopyridine | nih.gov |

| Iron (Fe) and Hydrochloric Acid (HCl) | 2-Nitropyridine | Azomethine (in presence of aldehydes) | nih.gov |

| Palladium on Carbon (Pd/C) and Hydrogen (H₂) | 4-Methyl-3-nitropyridine | 6-Azaindole-2-carboxylate intermediate | tugraz.at |

Derivatization Strategies Involving the Ethyl Moiety

While the reactivity of the nitro group often dominates the chemistry of this compound, the ethyl moiety also presents opportunities for derivatization. These strategies, however, are less commonly explored compared to the transformations of the nitro group. Functionalization of the ethyl group can be achieved through various organic reactions, although specific examples for this compound are not extensively documented in the provided context. General strategies for alkyl group derivatization on aromatic rings can be considered.

One potential strategy involves the oxidation of the ethyl group to an acetyl group or a carboxylic acid, which can then be used in a variety of subsequent reactions. Another approach could be halogenation of the ethyl group, followed by nucleophilic substitution to introduce other functional groups.

While direct derivatization of the ethyl group of this compound is not explicitly detailed, related transformations on similar structures provide insight. For example, the oxidation of a methyl group to a carboxylic acid has been reported for 2-chloro-5-methyl-3-nitropyridine. mdpi.com This suggests that similar oxidative transformations could be applied to the ethyl group of this compound.

Cyclization and Annulation Reactions to Form Fused Heterocycles

This compound and its derivatives are key precursors for the synthesis of various fused heterocyclic systems. The adjacent positioning of the functional groups facilitates cyclization reactions, leading to the formation of bicyclic and polycyclic structures with significant biological and material properties.

The imidazo[4,5-b]pyridine scaffold, a purine (B94841) isostere, is a prominent structural motif in medicinal chemistry. mdpi.com A common and efficient route to this scaffold involves the reductive cyclization of 2-amino-3-nitropyridine derivatives. nih.gov A tandem, one-pot synthesis has been developed starting from 2-chloro-3-nitropyridine. acs.org This process involves an initial SNAr reaction with a primary amine, followed by in situ reduction of the nitro group with zinc and hydrochloric acid, and subsequent heteroannulation with an aldehyde to form the imidazo[4,5-b]pyridine ring system. acs.org This method is notable for its use of an environmentally benign water-isopropanol solvent system. acs.org

The synthesis can be summarized in the following steps:

Nucleophilic Aromatic Substitution (SNAr): 2-Chloro-3-nitropyridine reacts with a primary amine to yield an N-substituted-2-amino-3-nitropyridine intermediate. acs.org

Nitro Group Reduction: The intermediate is treated with a reducing agent, such as Zn/HCl or Na₂S₂O₄, to form the corresponding 2,3-diaminopyridine derivative. nih.govacs.org

Cyclization/Condensation: The resulting diamine undergoes condensation with an aldehyde or a related carbonyl compound, often under acidic conditions, to furnish the final imidazo[4,5-b]pyridine product. nih.govacs.org

The following table provides examples of imidazo[4,5-b]pyridine synthesis.

| Starting Material | Key Reagents | Product Scaffold | Reference |

| 2-Chloro-3-nitropyridine, primary amine, aldehyde | Zn, HCl | 3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine | acs.org |

| 2-Amino-3-nitropyridine precursor, aldehyde | Na₂S₂O₄ | Imidazo[4,5-b]pyridine derivatives | nih.gov |

| 2-Chloro-3,5-dinitropyridine, amine, reducing agent | (NH₄)₂S | Imidazo[4,5-b]pyridine derivatives | nih.gov |

The synthesis of pyrrolopyridines, also known as azaindoles, from nitropyridine precursors is another significant area of research. researchgate.net The reaction of nitropyridine derivatives with ethyl isocyanoacetate in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can lead to the formation of polycyclic pyrrolopyridines through a tandem cyclization process. clockss.org

One notable method for constructing the pyrrolo[2,3-c]pyridine (6-azaindole) skeleton involves the reaction of 2-chloro-3-nitropyridine with vinylmagnesium bromide. mdpi.com The Reissert reaction, typically used for indole (B1671886) synthesis, has also been adapted for the preparation of 6-azaindole-2-carboxylate from 4-methyl-3-nitropyridine. tugraz.at This involves treatment with diethyl oxalate (B1200264) and subsequent reductive cyclization. tugraz.at

The synthesis of pyrrolo[3,2-b]pyridine can be achieved from 2-chloro-3-nitropyridine by reaction with trimethylsilylacetylene (B32187) followed by treatment with sodium ethoxide. clockss.org

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to functionalize nitropyridine systems. eie.grmdpi.com These reactions allow for the introduction of a wide range of substituents onto the pyridine core, significantly expanding the structural diversity of accessible compounds.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are frequently employed. mdpi.com For instance, 2,6-disubstituted imidazo[4,5-b]pyridines have been prepared using an optimized Suzuki cross-coupling reaction. mdpi.com In some synthetic routes, a Pd-catalyzed regioselective C2-arylation is a key step. researchgate.net The Sonogashira coupling, which forms a carbon-carbon bond between a halide and a terminal alkyne, has also been utilized in the synthesis of fused heterocycles from nitropyridine precursors. clockss.org More recently, the denitrative cross-coupling of nitroarenes has emerged as a novel strategy, where the nitro group itself acts as a leaving group in reactions like the Sonogashira coupling. acs.org

The following table lists some examples of transition-metal-catalyzed cross-coupling reactions involving nitropyridine derivatives.

| Reaction Type | Catalyst System (Example) | Substrate Example | Product Type | Reference |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | 2,6-Diphenyl substituted imidazo[4,5-b]pyridines | mdpi.com |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | 2-Chloro-3-nitropyridine, trimethylsilylacetylene | 2-(Trimethylsilylethynyl)-3-nitropyridine | clockss.org |

| Denitrative Sonogashira Coupling | Pd(en)(NO₃)₂, BrettPhos | Nitroarenes, terminal alkynes | Aryl alkynes | acs.org |

Iii. Theoretical and Computational Investigations of 2 Ethyl 3 Nitropyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net For 2-Ethyl-3-nitropyridine, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to optimize the molecule's geometry. ias.ac.inresearchgate.net This process determines the most stable three-dimensional arrangement of atoms by finding the lowest energy conformation.

The primary outputs of this analysis are the optimized structural parameters, including bond lengths, bond angles, and dihedral angles. Studies on similar molecules, such as 2-amino-3-nitropyridine (B1266227) and various other substituted pyridines, have shown that DFT methods provide geometric data in good agreement with experimental X-ray diffraction results. researchgate.netresearchgate.net The calculations would reveal how the electron-withdrawing nitro group (-NO₂) and the electron-donating ethyl group (-CH₂CH₃) influence the geometry of the pyridine (B92270) ring. For instance, the strong electron-withdrawing nature of the nitro group is expected to affect the bond lengths and charge distribution within the pyridine ring. researchgate.net

Table 1: Representative Optimized Geometrical Parameters (Hypothetical) This table illustrates the type of data that would be generated from a DFT geometry optimization for this compound, with values based on typical findings for related nitropyridine structures.

| Parameter | Bond | Predicted Value (Å) |

| Bond Length | C2-C3 | 1.41 |

| C3-N(nitro) | 1.47 | |

| N(nitro)-O | 1.22 | |

| C2-C(ethyl) | 1.51 | |

| C-H (ethyl) | 1.09 | |

| Parameter | Angle | Predicted Value (°) |

| Bond Angle | C2-C3-N(nitro) | 121.0 |

| O-N(nitro)-O | 124.5 | |

| N1-C2-C3 | 122.0 |

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a crucial tool for understanding the reactivity of a molecule. rsc.org It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich or electron-poor. researchgate.net This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. nih.gov

For this compound, the MEP map would be generated from the optimized geometry obtained through DFT calculations. It is expected that the most negative potential (typically colored red) would be localized around the oxygen atoms of the nitro group, indicating these are the primary sites for electrophilic attack. researchgate.netresearchgate.net A region of negative potential would also be associated with the nitrogen atom of the pyridine ring, though its basicity would be reduced by the adjacent electron-withdrawing nitro group. dtic.mil Conversely, regions of positive potential (colored blue), indicating electron deficiency and susceptibility to nucleophilic attack, would likely be found on the hydrogen atoms of the ethyl group and potentially on the pyridine ring carbons near the nitro group. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Distribution)

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity and electronic properties. researcher.life The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. ekb.eg A small gap suggests the molecule is more reactive and can be easily excited. For this compound, the electron-donating ethyl group would likely raise the HOMO energy, while the electron-withdrawing nitro group would lower the LUMO energy. rsc.org This combined effect would be expected to result in a relatively small HOMO-LUMO gap, indicating significant intramolecular charge transfer from the ethyl-substituted part of the ring to the nitro-substituted part. researchgate.net Analysis of related substituted pyridines confirms that such substitutions significantly modulate the HOMO-LUMO gap. ias.ac.in

Table 2: Predicted Frontier Molecular Orbital Energies (Hypothetical) This table shows the kind of energy values a DFT calculation would produce for this compound.

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -3.15 |

| HOMO-LUMO Gap (ΔE) | 3.70 |

Non-Linear Optical (NLO) Properties Calculations

Molecules with significant intramolecular charge transfer, often found in "push-pull" systems with electron-donating and electron-accepting groups, can exhibit non-linear optical (NLO) properties. nih.gov These materials have applications in photonics and optoelectronics. researchgate.netrsc.org The NLO response of a molecule is quantified by its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β₀).

Computational methods can predict these values. For this compound, the presence of the electron-donating ethyl group and the electron-accepting nitro group on the conjugated pyridine ring suggests it may possess NLO properties. DFT calculations would be used to compute the components of the polarizability and hyperpolarizability tensors. acs.org Studies on other pyridine derivatives have shown that this class of compounds can exhibit significant NLO behavior, which is highly dependent on the nature and position of the substituents. researchgate.net

Spectroscopic Analysis through Theoretical Modeling

Theoretical modeling is an indispensable tool for interpreting experimental spectra. By simulating vibrational spectra, researchers can assign specific molecular motions to observed absorption bands. rsc.org

Iv. Mechanistic Studies of 2 Ethyl 3 Nitropyridine in Biological Systems

Cellular and Molecular Target Identification

The primary cellular target of 3-nitropyridine (B142982) analogues has been identified as the microtubule cytoskeleton, a critical component for various cellular functions, including cell division and intracellular transport. nih.gov

Research has demonstrated that 3-nitropyridine analogues function as microtubule-destabilizing agents. nih.gov These compounds inhibit the polymerization of tubulin, the protein subunit of microtubules. nih.gov X-ray crystallography studies have revealed that these compounds bind to the colchicine-binding site on β-tubulin. nih.gov This interaction prevents the conformational changes in tubulin necessary for the formation of microtubules, thereby disrupting microtubule dynamics. nih.gov The disintegration of the tubulin network following treatment with 3-nitropyridine compounds has been observed through immunofluorescence staining of α-tubulin, showing a pattern similar to that of established microtubule-targeting agents like vincristine. nih.gov

Table 1: Microtubule-Targeting Profile of 3-Nitropyridine Analogues

| Feature | Description |

| Target | Tubulin |

| Binding Site | Colchicine-binding site on β-tubulin |

| Mechanism | Inhibition of tubulin polymerization |

| Effect | Destabilization of microtubules |

| Consequence | Disruption of the cellular microtubule network |

A direct consequence of microtubule disruption by 3-nitropyridine analogues is the interference with the formation and function of the mitotic spindle, which is essential for chromosome segregation during cell division. nih.gov This disruption leads to the activation of the spindle assembly checkpoint, a crucial cellular surveillance mechanism that ensures proper chromosome attachment to the spindle. nih.gov The sustained activation of this checkpoint due to persistent microtubule disruption results in a prolonged arrest of the cell cycle in the G2/M phase. nih.gov Flow cytometry analysis of cancer cells treated with 3-nitropyridine compounds has consistently shown a significant accumulation of cells in the G2/M phase, confirming their role as potent mitotic inhibitors. nih.gov

Table 2: Effect of 3-Nitropyridine Analogues on Cell Cycle Progression

| Cell Line | Treatment Concentration | Observation |

| Jurkat (T-cell leukemia) | Varies | Marked arrest in the G2/M phase of the cell cycle |

| A549 (Lung carcinoma) | Varies | Disintegration of the tubulin network, indicative of mitotic disruption |

The prolonged mitotic arrest induced by 3-nitropyridine analogues ultimately triggers programmed cell death, or apoptosis. nih.gov The inability of the cell to complete mitosis due to a defective spindle leads to the activation of apoptotic signaling cascades. Studies on Jurkat T-cell leukemia cells treated with 3-nitropyridine compounds have demonstrated a rapid, dose-dependent induction of apoptosis. nih.gov This pro-apoptotic effect is a hallmark of many effective microtubule-targeting anticancer agents. nih.gov

The primary signaling pathway modulated by 3-nitropyridine analogues is the spindle assembly checkpoint pathway, as detailed in the cell cycle modulation section. The sustained signal from this checkpoint due to microtubule disruption is a key trigger for the downstream activation of apoptotic pathways. While the specific apoptotic signaling molecules and pathways (e.g., intrinsic vs. extrinsic pathways, involvement of caspases) have not been fully elucidated for this specific class of compounds in the available literature, the induction of apoptosis is a confirmed downstream effect of their primary mechanism of action.

Preclinical Efficacy Studies and Pharmacological Characterization (focus on mechanisms observed)

Preclinical studies on representative 3-nitropyridine analogues have demonstrated their potent anticancer activity both in vitro and in vivo.

In Vitro Efficacy: In the National Cancer Institute's 60-human tumor cell line screen (NCI-60), 3-nitropyridine compounds exhibited potent cytotoxic activity against a broad range of cancer cell lines, with GI50 (Growth Inhibition 50) values often below 10 nM. nih.gov This broad-spectrum activity suggests a universal mechanism of action targeting a fundamental cellular process. nih.gov Notably, these compounds were shown to be selective for rapidly dividing cancer cells while having minimal effect on non-dividing healthy cells. nih.gov

In Vivo Efficacy: The anticancer effect of 3-nitropyridine analogues has also been demonstrated in animal models. In a murine heterotopic xenograft model of colon cancer, intravenous administration of a representative 3-nitropyridine compound effectively inhibited tumor growth. nih.gov These in vivo results corroborate the in vitro findings and highlight the potential of this class of compounds as anticancer agents. The observed efficacy in these preclinical models is directly attributable to the microtubule-targeting mechanism, leading to cell cycle arrest and apoptosis in the tumor cells. nih.gov

Table 3: Summary of Preclinical Efficacy of 3-Nitropyridine Analogues

| Study Type | Model | Key Findings |

| In Vitro | NCI-60 Human Tumor Cell Line Screen | Potent cytotoxicity against a wide range of cancer cell lines (GI50 < 10 nM for several lines). Selective for rapidly dividing cells. |

| In Vivo | Murine Heterotopic Xenograft Model (Colon Cancer) | Significant inhibition of tumor growth with intravenous administration. |

V. Applications and Research Prospects of 2 Ethyl 3 Nitropyridine Derivatives

Medicinal Chemistry and Drug Discovery

The pyridine (B92270) nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved pharmaceutical agents. mdpi.com The introduction of a nitro group, as seen in 2-Ethyl-3-nitropyridine, further modulates the electronic properties of the ring, often enhancing biological activity or providing a handle for further synthetic transformations. Consequently, derivatives of nitropyridines are actively being explored for a multitude of therapeutic applications.

The quest for novel and more effective anticancer agents is a continuous effort in medicinal chemistry. Pyridine-based compounds have emerged as a promising class of molecules in this domain. nih.gov Specifically, 3-nitropyridine (B142982) analogues have been identified as a novel group of microtubule-targeting agents. nih.gov These compounds have demonstrated potent anti-cancer effects across a broad range of cancer types by inducing cell cycle arrest in the G2-M phase and inhibiting tubulin polymerization. nih.gov X-ray crystallography has revealed that these compounds bind to the colchicine-site of tubulin. nih.gov

Furthermore, research into pyridine-ureas has yielded derivatives with significant anti-proliferative activity against various cancer cell lines, including breast cancer (MCF-7). nih.gov Some of these compounds have also shown inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. nih.govekb.eg The synthesis of various pyrazolo[3,4-b]pyridine compounds has also been undertaken, with subsequent screening for anti-cancer activity. nih.gov Thieno[2,3-c]pyridine derivatives have also been investigated as potential anticancer agents through the inhibition of Hsp90. mdpi.com These findings underscore the potential of the this compound scaffold as a starting point for the development of new chemotherapeutic agents.

Table 1: Examples of Pyridine Derivatives and their Investigated Anticancer Activity

| Derivative Class | Target/Mechanism of Action | Example Cancer Cell Lines |

| 3-Nitropyridine Analogues | Microtubule-targeting, Tubulin polymerization inhibition | Broad range |

| Pyridine-Ureas | Anti-proliferative, VEGFR-2 inhibition | MCF-7 (Breast) |

| Pyrazolo[3,4-b]pyridines | General anti-cancer | Various |

| Thieno[2,3-c]pyridines | Hsp90 inhibition | MCF7, T47D (Breast), HSC3 (Head and Neck), RKO (Colorectal) |

Antimicrobial and Antifungal Research

The rise of antimicrobial resistance has necessitated the search for new classes of antibiotics and antifungal agents. Pyridine derivatives have long been recognized for their antimicrobial properties. nih.gov Nitropyridine-containing complexes have demonstrated antimicrobial activity against a range of bacteria, including S. aureus, B. subtilis, P. aeruginosa, and E. coli. mdpi.com Some of these complexes have also shown antifungal activity against C. albicans. mdpi.com

The synthesis of various pyridine derivatives has led to compounds with notable activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain isonicotinic acid hydrazide derivatives have shown potent antimicrobial effects against S. aureus, B. subtilis, E. coli, as well as the fungi C. albicans and A. niger. nih.gov The antifungal potential of nitropyridine derivatives is further supported by studies on substituted nitrobenzenes, which have shown fungitoxicity against various fungal species. nih.gov The structural features of this compound make its derivatives promising candidates for further investigation in the development of novel antimicrobial and antifungal therapies.

Table 2: Antimicrobial and Antifungal Activity of Pyridine Derivatives

| Derivative/Complex | Tested Against |

| Nitropyridine-containing complexes | S. aureus, B. subtilis, P. aeruginosa, E. coli, C. albicans |

| Isonicotinic acid hydrazide derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. niger |

| 3-(pyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria |

Antiviral and Anti-inflammatory Potentials

Chronic inflammation is implicated in a wide range of diseases, and the development of new anti-inflammatory agents is a key research area. Derivatives of pyridine-4-one have been shown to possess significant anti-inflammatory activity in both carrageenan-induced paw edema and croton oil-induced ear edema models. nih.govnih.gov This anti-inflammatory effect may be linked to the inhibition of cyclooxygenase and lipoxygenase, key enzymes in the inflammatory pathway. nih.gov Additionally, metal-complexes based on 5-nitropicolinic acid have exhibited promising anti-inflammatory activity. rsc.org

In the realm of antiviral research, heterocyclic compounds, including pyridine derivatives, are gaining importance. nih.gov A series of 1,5-benzothiazepine (B1259763) derivatives containing a pyridine moiety have been synthesized and screened for their antiviral activity against the Tobacco Mosaic Virus (TMV), with some compounds showing curative activity. nih.gov The broad biological activities of pyridine derivatives suggest that the this compound scaffold could be a valuable starting point for the design and synthesis of novel compounds with dual anti-inflammatory and antiviral properties.

Pyridine alkaloids are a class of naturally occurring compounds that have demonstrated a range of activities within the central nervous system (CNS). nih.gov The pyridine moiety is a common feature in many CNS-active drugs due to its ability to participate in crucial interactions with biological receptors. tandfonline.com While specific research on this compound derivatives as cannabinoid receptor ligands is not extensively documented, the broader class of pyridine-based compounds has been explored for various neurological applications. For instance, the modification of pyridine-containing scaffolds is a strategy employed in the development of therapeutics for neurodegenerative diseases like Alzheimer's. digitellinc.com The ability of pyridine-based compounds to penetrate the central nervous system makes them attractive candidates for the development of drugs targeting neurological disorders. nih.gov Further research could explore the potential of this compound derivatives to act as ligands for various CNS receptors, including cannabinoid receptors.

Agrochemical Development

The pyridine ring is a key structural component in a number of commercially successful agrochemicals. The unique properties of this heterocycle contribute to the biological activity and systemic properties of these compounds.

Pyridine derivatives have been extensively investigated for their insecticidal properties. researchgate.netnih.gov A number of new 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties have been designed and synthesized, with some compounds exhibiting high insecticidal activities against pests like Mythimna separata. nih.gov

The mode of action of many pyridine-based insecticides is often related to their interaction with the insect nervous system. A prominent class of insecticides, the neonicotinoids, are structurally related to nitropyridines and act as agonists of the nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects. sigmaaldrich.comyoutube.com This leads to overstimulation of the nervous system, paralysis, and death of the insect. epa.gov The binding of neonicotinoids to these receptors is highly selective for insects over mammals, providing a degree of safety. sigmaaldrich.com Given the structural similarities, it is plausible that derivatives of this compound could be developed as novel insecticides with a similar mode of action, targeting the nAChRs of a variety of insect pests. Research in this area could lead to the development of new, effective, and potentially more selective crop protection agents.

Herbicidal Activity

The pyridine ring system is a well-established component in numerous commercial herbicides. nih.gov Research into pyridine derivatives continues to yield novel compounds with potent herbicidal activity. nih.govresearchgate.netmdpi.com For instance, a series of 1,2,4-triazolo[4,3-a]pyridine derivatives have demonstrated significant herbicidal effects against a broad spectrum of common weeds, including Echinochloa crusgalli (barnyard grass) and Amaranthus retroflexus (redroot pigweed). nih.gov One particular compound from this class, 8-chloro-3-(4-propylphenyl)- nih.govnih.govmdpi.com-triazolo[4,3-a]pyridine, showed an approximate 50% inhibition effect on 22 different weed species at a low dosage of 37.5 grams per hectare. nih.govresearchgate.net

Furthermore, structure-activity relationship (SAR) studies on other classes, such as pyrazole (B372694) derivatives containing phenylpyridine moieties, have provided valuable insights. These studies revealed that specific substitutions on the pyridine ring are crucial for bioactivity. For example, compounds featuring a chlorine atom at the 3-position and a trifluoromethyl group at the 5-position of the pyridine ring exhibited the most effective post-emergence herbicidal activity. mdpi.com While direct studies on this compound derivatives are not extensively documented in this specific context, the established importance of the substituted pyridine core suggests that this chemical family represents a promising area for the discovery of new herbicidal agents. mdpi.com Further structural modification and screening of this compound derivatives could lead to the development of novel, effective herbicides. nih.gov

Environmental Research Considerations

The environmental fate of pyridine-based compounds is largely determined by microbial degradation. researchgate.net Numerous bacteria have evolved diverse pathways to break down these heterocyclic structures. nih.gov For nitropyridine derivatives, two primary metabolic routes are commonly observed: the reduction of the nitro group and the hydroxylation of the pyridine ring. nih.govasm.org

The reduction of the nitro group to an amino group is a frequent initial step, often carried out by bacteria under both aerobic and anaerobic conditions. nih.gov This process is typically cometabolic, meaning the bacteria require other carbon sources to provide the necessary reducing power. nih.gov Another significant pathway is oxidation. For example, the fungus Cunninghamella elegans has been shown to biotransform 2-amino-4-methyl-3-nitropyridine (B139313) into several oxidized products, including 2-amino-5-hydroxy-4-methyl-3-nitropyridine and 2-amino-4-hydroxymethyl-3-nitropyridine. nih.gov This indicates that both the aromatic ring and aliphatic side chains can be targets for microbial enzymes. nih.gov The specific degradation pathway and its efficiency can be heavily influenced by the nature and position of substituents on the pyridine ring. researchgate.net

Understanding the environmental fate and transport of chemical compounds is crucial for assessing their potential impact. This involves evaluating how a substance moves and transforms in various environmental compartments like air, water, and soil. nih.gov Environmental fate models are computational tools that integrate a chemical's properties with environmental characteristics to predict its distribution and persistence. rsc.org

Key parameters used in these models include the soil adsorption coefficient (Koc), which indicates the tendency of a chemical to bind to soil particles, the bioconcentration factor (BCF), which measures its potential to accumulate in aquatic organisms, and its biodegradation half-life. nih.gov While specific modeling data for this compound is limited, data for structurally related nitropyridines can provide valuable insights. For example, predictive models for 3-Fluoro-4-nitropyridine estimate its behavior in the environment. These models are essential for conducting risk assessments and guiding the development of environmentally safer chemicals. rsc.org

Table 2: Predicted Environmental Fate and Transport Properties for a Representative Nitropyridine (3-Fluoro-4-nitropyridine)

This table presents predicted values for key environmental parameters for a related nitropyridine compound, illustrating the type of data used in environmental modeling to forecast a chemical's behavior and persistence.

| Property | Predicted Median Value | Unit |

|---|---|---|

| Fish Biotransformation Half-Life (Km) | 0.155 | days |

| Soil Adsorption Coefficient (Koc) | 110 | L/kg |

| Bioconcentration Factor | 8.26 | L/kg |

| Biodegradation Half-Life | 3.55 | days |

| Atmospheric Hydroxylation Rate | 3.31e-12 | cm3/molecule*sec |

Data is predictive and sourced from the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard for 3-Fluoro-4-nitropyridine.

Vi. Conclusion and Future Research Directions

Summary of Key Research Findings for 2-Ethyl-3-nitropyridine and its Derivatives

While direct research on this compound is limited in the available literature, significant insights can be drawn from studies on structurally similar compounds, particularly 2-alkyl-3-nitropyridines such as 2-methyl-3-nitropyridine. These analogs serve as valuable models for predicting the reactivity and potential applications of the ethyl derivative.

The introduction of a nitro group into the pyridine (B92270) ring significantly influences its chemical properties, primarily by making the ring electron-deficient. nih.gov This electronic feature is central to the reactivity of nitropyridines.

Key findings from related compounds include:

Synthesis: 2-Alkyl-3-nitropyridines are often synthesized from corresponding 2-chloro-3-nitropyridine (B167233) precursors. A common method involves reaction with a malonic ester, followed by hydrolysis and decarboxylation to install the alkyl group at the 2-position. nih.govmdpi.comresearchgate.net This multi-step process provides a reliable route to these scaffolds.

Reactivity with Nucleophiles: The electron-withdrawing nitro group at the 3-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr). Research on 2-methyl-3-nitropyridines demonstrates that they react readily with sulfur-based nucleophiles (thiolates). mdpi.comresearchgate.net In these reactions, the nitro group itself can act as a leaving group, being displaced by the nucleophile. This reactivity provides a versatile pathway for further functionalization. For instance, in 2-methyl-3,5-dinitropyridine, substitution of one of the nitro groups by a thiolate proceeds smoothly. mdpi.com It is highly probable that this compound would exhibit similar reactivity, allowing for the introduction of various functionalities at the 3-position.

Condensation Reactions: The alkyl group at the 2-position, adjacent to the ring nitrogen, can be activated for condensation reactions. Studies show that 2-methyl-3-nitropyridines react with various aromatic aldehydes under mild, piperidine-catalyzed conditions to form 2-styryl-3-nitropyridine derivatives. nih.govmdpi.com This metal-free carbon-carbon bond-forming reaction is an efficient way to synthesize complex conjugated systems. The ethyl group in this compound would be expected to undergo similar condensations, providing access to a range of vinylpyridine derivatives.

Photophysical Properties: Certain derivatives of 2-alkyl-3-nitropyridines, particularly the 2-styryl compounds formed via condensation, have shown potential as fluorescent molecules. nih.govmdpi.com The photophysical properties, such as Stokes shift, can be tuned by altering the substituents on the pyridine and aryl rings, suggesting potential applications in materials science and as chemical sensors. nih.gov

These findings collectively suggest that this compound is a versatile chemical intermediate. Its synthesis is feasible through established methods, and its reactivity allows for diverse functionalization pathways, including nucleophilic substitution of the nitro group and condensation reactions involving the ethyl side chain.

Emerging Methodologies and Technologies in Nitropyridine Research

The broader field of pyridine chemistry is experiencing rapid innovation, with the development of novel synthetic methodologies that offer greater efficiency, selectivity, and sustainability. These advancements are highly relevant to the synthesis and functionalization of nitropyridines.

Advanced Nitration Techniques: Traditional methods for nitrating pyridines often require harsh conditions and yield mixtures of products. researchgate.net Modern approaches provide milder and more selective alternatives. One such method involves reacting the pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium salt, which then rearranges to the 3-nitro derivative upon treatment with a nucleophile like bisulfite. researchgate.netresearchgate.net This "Bakke's procedure" avoids strongly acidic media and provides good yields of the desired 3-nitropyridine (B142982). researchgate.net

C-H Functionalization: Direct functionalization of carbon-hydrogen (C-H) bonds is a major goal in modern organic synthesis as it avoids the need for pre-functionalized substrates, making processes more atom-economical. researchgate.netnih.gov While the inherent electronic properties of the pyridine ring make regioselective C-H functionalization challenging, new strategies are emerging. researchgate.netnih.gov These include transition-metal-catalyzed reactions and the use of N-functionalized pyridinium (B92312) salts, which can enhance reactivity and control regioselectivity (e.g., at the C2 and C4 positions) under mild, often photocatalytic, conditions. nih.govnih.gov Recently, methods for the difficult-to-achieve meta-C-H functionalization (C3 position) have been developed using a temporary dearomatization-rearomatization strategy. phys.org

Green Chemistry Approaches: There is a growing emphasis on developing more environmentally friendly synthetic routes. In pyridine chemistry, this includes the use of nanocatalysts and multicomponent reactions (MCRs). bcrcp.ac.innih.gov MCRs are particularly efficient as they allow the construction of complex molecules like substituted pyridines in a single step from three or more starting materials, often with high yields and reduced waste. nih.gov Microwave-assisted synthesis is another green technique being applied to accelerate the synthesis of pyridine derivatives. nih.gov

Photocatalysis: Visible-light photocatalysis has become a powerful tool for organic synthesis. In the context of pyridine functionalization, it enables radical-mediated reactions under exceptionally mild conditions. nih.gov The use of N-functionalized pyridinium salts as radical precursors under visible light irradiation allows for selective alkylation and other transformations without the need for harsh reagents or high temperatures. nih.gov

These emerging technologies promise to overcome long-standing challenges in nitropyridine chemistry, enabling more efficient, selective, and sustainable access to novel and complex functionalized molecules.

Interdisciplinary Research Opportunities and Challenges

The unique chemical properties of nitropyridines position them at the intersection of several scientific disciplines, creating numerous opportunities for collaborative research but also presenting significant challenges.

Opportunities:

Medicinal Chemistry: The pyridine scaffold is a "privileged structure" in drug discovery, found in a large percentage of FDA-approved nitrogen-heterocyclic drugs. nih.govnih.gov Nitropyridines serve as key precursors for a wide array of bioactive molecules with potential applications as antitumor, antibacterial, and antifungal agents. nih.gov For example, 3-nitropyridine analogues have been identified as a novel class of microtubule-targeting agents with potent anti-cancer effects. nih.gov The nitro group can be a crucial pharmacophore or serve as a handle for further modification to generate libraries of compounds for biological screening. nih.gov

Materials Science: Pyridine derivatives are used in the development of functional organic materials, including dyes and catalysts. nih.gov The strong electron-withdrawing nature of the nitro group can be exploited to create molecules with specific electronic and optical properties. As demonstrated with 2-styryl-3-nitropyridine analogs, these compounds can exhibit fluorescence, opening avenues for their use in sensors, imaging agents, and organic light-emitting diodes (OLEDs). nih.govmdpi.com

Agrochemicals: Like in pharmaceuticals, the pyridine ring is a common feature in modern herbicides and insecticides. nih.gov Nitropyridines are valuable intermediates in the synthesis of new agrochemicals, where research focuses on developing compounds with high efficacy and improved environmental profiles. nih.gov

Radiochemistry: Nitropyridines are being explored as precursors for radiolabeled compounds used in Positron-Emission Tomography (PET). nih.gov PET is a powerful imaging technique used in clinical oncology and neurology, and the development of novel radiotracers is a highly interdisciplinary endeavor. nih.gov

Challenges:

Regioselective Functionalization: A primary and persistent challenge in pyridine chemistry is achieving regioselectivity. researchgate.net The electronic nature of the pyridine ring inherently favors functionalization at the C2, C4, and C6 positions, while selective modification at the C3 and C5 positions remains difficult. researchgate.netnih.gov Overcoming this challenge is crucial for systematically exploring the chemical space and structure-activity relationships of new pyridine-based drugs and materials.

Scalability and Sustainability: While many novel synthetic methods are developed at the laboratory scale, their transition to industrial production can be challenging. Methodologies that rely on expensive transition-metal catalysts or stoichiometric reagents may not be economically viable or sustainable for large-scale synthesis. bcrcp.ac.in The development of robust, scalable, and green synthetic routes remains a key objective.

Predicting Biological Activity: Despite the prevalence of the pyridine scaffold, predicting the biological activity and toxicological profile of new derivatives is complex. This requires an interdisciplinary approach combining synthetic chemistry, computational modeling, and extensive biological testing to identify promising lead compounds while ensuring safety.

Addressing these challenges through continued innovation and interdisciplinary collaboration will be essential to fully unlock the potential of this compound and the broader class of nitropyridine compounds in science and technology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-ethyl-3-nitropyridine, and how is structural confirmation achieved?

- Methodology :

- Synthesis : A common route involves nucleophilic substitution of 2-chloro-3-nitropyridine with ethylating agents (e.g., ethyl Grignard reagents) under controlled conditions. Solvent choice (e.g., tetrahydrofuran or acetonitrile) and temperature (60–80°C) influence reaction efficiency .

- Characterization : Use a multi-technique approach:

- IR spectroscopy to confirm nitro (–NO₂) and ethyl (–CH₂CH₃) functional groups.

- ¹H/¹³C NMR to resolve aromatic proton environments and ethyl group integration.

- GC-MS for molecular ion ([M⁺]) verification and purity assessment.

- Example Data :

| Technique | Key Peaks/Features |

|---|---|

| IR | ~1520 cm⁻¹ (NO₂ asymmetric stretch), ~1350 cm⁻¹ (C–N stretch) |

| ¹H NMR | δ 8.5–8.7 ppm (pyridine H), δ 1.2–1.4 ppm (ethyl CH₃) |

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors.

- Spill Management : Absorb spills with inert materials (e.g., sand), dispose via approved chemical waste protocols .

- Emergency Measures : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and monitor for respiratory irritation .

Advanced Research Questions

Q. How can density-functional theory (DFT) models predict the electronic properties of this compound?

- Methodology :

- Functional Selection : Hybrid functionals like B3LYP (Becke-3-Lee-Yang-Parr) combine exact exchange (Hartree-Fock) with gradient-corrected correlation, improving accuracy for nitroaromatic systems. Basis sets such as 6-31G(d,p) balance computational cost and precision .

- Key Outputs :

- HOMO-LUMO gaps to assess reactivity.

- Electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Validation : Compare computed vibrational spectra (IR) with experimental data to refine model parameters .

Q. How should researchers resolve contradictions between experimental and computational data for nitro-group reactivity?

- Methodology :

- Error Analysis :

Experimental : Check purity (GC-MS), solvent effects (e.g., polar solvents stabilize charge-separated intermediates), and reaction kinetics (e.g., Arrhenius plots).

Computational : Re-evaluate basis set adequacy or solvent models (e.g., PCM for solvation effects) .

- Case Study : If DFT predicts nitro-group reduction at lower potentials than observed experimentally, consider:

- Overestimated electron-withdrawing effects in the model.

- Unaccounted steric hindrance from the ethyl group .

Q. What strategies ensure analytical consistency in quantifying this compound in complex matrices?

- Methodology :

- Calibration : Use internal standards (e.g., deuterated analogs) in HPLC or LC-MS to correct for matrix effects.

- Validation : Perform spike-and-recovery tests across concentrations (e.g., 0.1–100 μM) to assess accuracy (±5% deviation) and precision (RSD < 2%) .

- Documentation : Report detailed assay conditions (column type, mobile phase pH, detection wavelength) to enable reproducibility .

Data Analysis and Reporting Standards

Q. How should researchers present conflicting spectroscopic data in publications?

- Guidelines :

- Transparency : Disclose all raw data (e.g., NMR shifts, integration values) in supplementary materials.

- Statistical Analysis : Apply t-tests or ANOVA to evaluate significance of discrepancies (e.g., δ 8.6 ppm vs. δ 8.7 ppm in ¹H NMR) .

- Contextualization : Discuss potential causes (e.g., solvent polarity, temperature) and cite precedents from analogous nitropyridine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.